



# Animal Models for Testing CC-122 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CC-122 (Avadomide) is a novel pleiotropic pathway modifier agent that binds to the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in both direct anti-proliferative and apoptotic effects in cancer cells and a potent immunomodulatory response, making CC-122 a promising therapeutic agent for hematological malignancies and solid tumors.[1][3]

These application notes provide detailed protocols for utilizing xenograft and syngeneic mouse models to evaluate the in vivo efficacy of CC-122. The protocols are designed to be comprehensive and reproducible for preclinical research and drug development.

#### **Mechanism of Action of CC-122**

CC-122 exerts its anti-tumor effects through a dual mechanism: direct cell-autonomous activity and immunomodulation.

Direct Anti-Tumor Effects: In malignant B-cells, such as those in Diffuse Large B-cell
 Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of



interferon-stimulated genes (ISGs), resulting in apoptosis.[4]

 Immunomodulatory Effects: In T-cells, the degradation of Ikaros and Aiolos, which act as repressors of IL-2 expression, leads to increased IL-2 secretion and T-cell co-stimulation.[2]
 This enhances the anti-tumor immune response.

Caption: CC-122 Mechanism of Action.

### **Animal Models for Efficacy Testing**

The choice of animal model is critical for evaluating the efficacy of CC-122 and depends on the specific research question.

- Xenograft Models: These models utilize immunodeficient mice (e.g., SCID, NOD/SCID, or nude mice) engrafted with human cancer cell lines or patient-derived tumors.[5][6] They are particularly useful for assessing the direct, cell-autonomous anti-tumor activity of CC-122.
- Syngeneic Models: These models involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background (e.g., BALB/c or C57BL/6).[7] They are essential for evaluating the immunomodulatory effects of CC-122, as they possess a fully functional immune system.[7]

### **Experimental Protocols**

The following are detailed protocols for establishing xenograft and syngeneic tumor models to test the efficacy of CC-122.

# Xenograft Model Protocol: Diffuse Large B-cell Lymphoma (DLBCL)

This protocol is adapted from studies using OCI-LY10 and WSU-DLCL2 DLBCL cell lines.[8]

- 1. Materials:
- Cell Lines: OCI-LY10 (ABC subtype) or WSU-DLCL2 (GCB subtype) human DLBCL cells.
- Animals: 6-8 week old female CB-17 Severe Combined Immunodeficient (SCID) mice.



- Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's Balanced Salt Solution (HBSS), Matrigel (optional), CC-122, vehicle control (e.g., 0.5% carboxymethylcellulose).
- 2. Cell Culture and Preparation:
- Culture DLBCL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Harvest cells during the exponential growth phase.
- Wash cells twice with sterile HBSS and resuspend in HBSS at a concentration of 1 x 10<sup>8</sup> cells/mL.
- (Optional) Mix cell suspension 1:1 with Matrigel to enhance tumor engraftment.
- 3. Tumor Implantation:
- Anesthetize the SCID mice.
- Inject 1 x 10<sup>7</sup> cells in a volume of 100 μL subcutaneously into the right flank of each mouse.
- 4. Treatment Regimen:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).
- Administer CC-122 orally once daily at doses of 3 mg/kg and 30 mg/kg.[8]
- Administer the vehicle control to the control group following the same schedule.
- Continue treatment for 21 days or until the tumor volume in the control group reaches the predetermined endpoint.
- 5. Efficacy Evaluation:



- Measure tumor volume 2-3 times per week.
- Monitor body weight as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ikaros and Aiolos degradation, and analysis of interferonstimulated gene expression).

# Xenograft Model Protocol: Hepatocellular Carcinoma (HCC)

This protocol is based on studies using HAK-1A-J and FOCUS HCC cell lines.[9]

- 1. Materials:
- Cell Lines: HAK-1A-J or FOCUS human HCC cells.
- Animals: 5-6 week old male BALB/c nude mice.[9]
- Reagents: DMEM, FBS, Penicillin-Streptomycin, HBSS, CC-122, vehicle control.
- 2. Cell Culture and Preparation:
- Culture HCC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Harvest and prepare cells as described in the DLBCL protocol, resuspending them at 1 x 10<sup>8</sup> cells/mL in HBSS.
- 3. Tumor Implantation:
- Inject 1 x 10^7 cells in a 100  $\mu$ L volume subcutaneously into the flank of each nude mouse. [9]
- 4. Treatment Regimen:
- Once palpable tumors are established (approximately 3-21 days post-injection), randomize mice into treatment groups.[9]



- Administer CC-122 orally once daily at a dose of 30 mg/kg.[9]
- Treat the control group with the vehicle.
- Continue treatment for 19-42 days.[9]
- 5. Efficacy Evaluation:
- Monitor tumor volume and body weight as described in the DLBCL protocol.
- At the study endpoint, collect tumors for analysis of TCF-4 J isoform expression and its downstream target genes.[3]

# Syngeneic Model Protocol for Immunomodulatory Assessment

This protocol provides a general framework for evaluating the immunomodulatory effects of CC-122.

- 1. Materials:
- Cell Lines: A20 murine lymphoma cell line (for a DLBCL model) or Hepa 1-6 murine hepatoma cell line (for an HCC model).
- Animals: 6-8 week old BALB/c mice (for A20 cells) or C57BL/6 mice (for Hepa 1-6 cells).
- Reagents: Appropriate culture medium, HBSS, CC-122, vehicle control.
- 2. Cell Culture, Preparation, and Implantation:
- Culture and prepare the selected murine cancer cell line as previously described.
- Inject 1 x 10^6 cells subcutaneously into the flank of the corresponding immunocompetent mouse strain.
- 3. Treatment Regimen:



- Once tumors are established, randomize mice and begin treatment with CC-122 (e.g., 30 mg/kg daily) and vehicle control.
- 4. Efficacy and Immune Response Evaluation:
- · Monitor tumor growth and body weight.
- At the end of the study, in addition to tumor collection, isolate spleens and tumor-infiltrating lymphocytes (TILs).
- Analyze immune cell populations (e.g., CD4+, CD8+ T-cells, regulatory T-cells, NK cells) in the spleen and tumor by flow cytometry.
- Measure cytokine levels (e.g., IL-2, IFN-γ) in the serum and from stimulated splenocytes by ELISA or multiplex assay.



Click to download full resolution via product page

Caption: General Experimental Workflow.

### **Data Presentation and Analysis**

Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Efficacy of CC-122 in DLBCL Xenograft Models[8]



| Cell Line<br>(Subtype) | Mouse<br>Strain | Treatment<br>Group | Dose<br>(mg/kg,<br>daily) | Mean<br>Tumor<br>Volume<br>Inhibition<br>(%) | p-value |
|------------------------|-----------------|--------------------|---------------------------|----------------------------------------------|---------|
| OCI-LY10<br>(ABC)      | CB-17 SCID      | CC-122             | 3                         | Significant                                  | 0.028   |
| OCI-LY10<br>(ABC)      | CB-17 SCID      | CC-122             | 30                        | Significant                                  | <0.001  |
| WSU-DLCL2<br>(GCB)     | CB-17 SCID      | CC-122             | 30                        | Significant                                  | <0.01   |

Table 2: Efficacy of CC-122 in HCC Xenograft Models[9]

| Cell Line | Mouse<br>Strain | Treatment<br>Group | Dose<br>(mg/kg,<br>daily) | Mean<br>Tumor<br>Volume<br>Inhibition<br>(%) | p-value |
|-----------|-----------------|--------------------|---------------------------|----------------------------------------------|---------|
| HAK-1A-J  | BALB/c Nude     | CC-122             | 30                        | Significant                                  | <0.05   |
| FOCUS     | BALB/c Nude     | CC-122             | 30                        | Significant                                  | <0.05   |

Table 3: Pharmacodynamic Effects of CC-122 in WSU-DLCL2 Xenografts[8]

| Time Post-Dose | Mean Aiolos Reduction (%) | Mean Ikaros Reduction (%) |
|----------------|---------------------------|---------------------------|
| 1 hour         | 64                        | 30                        |
| 6 hours        | 94                        | 69                        |
| 24 hours       | 20 (recovery)             | 34 (recovery)             |

## Conclusion



The provided protocols offer a robust framework for the preclinical evaluation of CC-122 efficacy in relevant animal models of DLBCL and HCC. The use of both xenograft and syngeneic models will allow for a comprehensive assessment of both the direct anti-tumor and the immunomodulatory activities of CC-122, providing critical data to support its clinical development. Careful adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Mouse Models of Germinal Center Derived B-Cell Lymphomas [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Drug, CC-122, Inhibits Tumor Growth in Hepatocellular Carcinoma through Downregulation of an Oncogenic TCF-4 Isoform PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vivo (1)H MRS of WSU-DLCL2 human non-Hodgkin's lymphoma xenografts: response to rituximab and rituximab plus CHOP PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous passage increases cell aggressiveness in a xenograft model of diffuse large B cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach | MDPI [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A Novel Drug, CC-122, Inhibits Tumor Growth in Hepatocellular Carcinoma through Downregulation of an Oncogenic TCF-4 Isoform PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Animal Models for Testing CC-122 Efficacy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#animal-models-for-testing-cc-122-efficacy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com